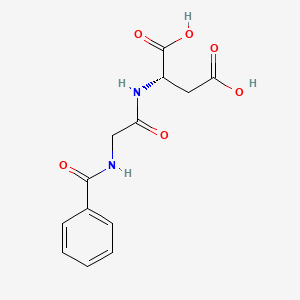

Hippuryl-L-Aspartic acid

CAS No.:

Cat. No.: VC13958393

Molecular Formula: C13H14N2O6

Molecular Weight: 294.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14N2O6 |

|---|---|

| Molecular Weight | 294.26 g/mol |

| IUPAC Name | (2S)-2-[(2-benzamidoacetyl)amino]butanedioic acid |

| Standard InChI | InChI=1S/C13H14N2O6/c16-10(15-9(13(20)21)6-11(17)18)7-14-12(19)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,14,19)(H,15,16)(H,17,18)(H,20,21)/t9-/m0/s1 |

| Standard InChI Key | OGWNIHKOAPJTKW-VIFPVBQESA-N |

| Isomeric SMILES | C1=CC=C(C=C1)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)NCC(=O)NC(CC(=O)O)C(=O)O |

Introduction

Chemical Structure and Synthesis of Hippuryl-L-Aspartic Acid

Hippuryl-L-aspartic acid features a benzoyl group linked to glycine, which is further bonded to the α-amino group of L-aspartic acid via a peptide bond. The aspartic acid moiety introduces two carboxyl groups, conferring polarity and influencing interactions with enzymes and transporters.

Synthetic Pathways

The synthesis typically involves coupling hippuric acid to L-aspartic acid using carbodiimide-based crosslinkers or enzymatic ligation. Site-directed mutagenesis studies on related enzymes, such as human carboxypeptidase B (HCPB), have demonstrated that modifying residues in the S1' pocket (e.g., Asp253 to Lys/Arg) enables hydrolysis of C-terminal acidic residues like aspartic acid . These engineered enzymes facilitate the production of hippuryl-L-aspartic acid derivatives by reversing substrate specificity.

Physicochemical Properties

-

Molecular Weight: 294.26 g/mol

-

Solubility: Highly soluble in aqueous buffers at pH > 5 due to carboxylate groups.

-

Stability: Susceptible to hydrolysis under alkaline conditions or in the presence of proteases.

Biochemical Applications in Enzymatic Assays

Hippuryl-L-aspartic acid serves as a substrate for characterizing enzyme activity, particularly for proteases and peptidases.

Carboxypeptidase B (CPB) Specificity Profiling

Engineered CPB variants, such as [G251T,D253K]HCPB, hydrolyze hippuryl-L-glutamic acid 100-fold more efficiently than wild-type enzymes . This highlights the role of aspartic acid’s carboxyl group in substrate-enzyme interactions, which can be extrapolated to hippuryl-L-aspartic acid’s behavior in similar systems.

Role in Glycation and Maillard Reaction Studies

Hippuryl derivatives are model compounds for investigating advanced glycation end-products (AGEs).

Intestinal Absorption Mechanisms

Maillard reaction products like N(α)-hippuryl-N(ε)-(carboxymethyl)-L-lysine exhibit minimal transepithelial flux (0.01–0.3%/cm²/h) in Caco-2 cell monolayers, indicating poor absorption via peptide transporters (PEPT1) . Hippuryl-L-aspartic acid’s similar structure suggests comparable low bioavailability, necessitating carrier-free diffusion for cellular uptake.

Analytical Methods for Detection and Quantification

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (λ = 214 nm) is commonly used to separate hippuryl-L-aspartic acid from complex mixtures. The compound’s retention time correlates with its hydrophobicity, which is influenced by the benzoyl group.

Spectrophotometric Assays

Hippuric acid released via enzymatic hydrolysis absorbs strongly at 228 nm . For hippuryl-L-aspartic acid, coupling with hippuricase allows quantification through UV-Vis spectroscopy, with detection limits as low as 1 µM.

Comparative Analysis with Structural Analogs

Future Directions and Research Gaps

-

Therapeutic Potential: Explore hippuryl-L-aspartic acid as a prodrug moiety for targeted drug delivery, leveraging its enzyme-specific cleavage.

-

Glycation Pathways: Investigate its role in AGE formation and implications for diabetic complications.

-

Synthetic Biology: Utilize engineered enzymes like [G251T,D253K]HCPB to optimize large-scale production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume